molecular formula C13H7Br2N B12815857 2,6-Dibromobenzo[h]quinoline

2,6-Dibromobenzo[h]quinoline

Cat. No.: B12815857
M. Wt: 337.01 g/mol
InChI Key: BQJYGISQFBRWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromobenzo[h]quinoline is an aromatic heterocyclic compound with the molecular formula C13H7Br2N. It is a derivative of quinoline, featuring bromine atoms at the 2 and 6 positions on the benzo[h]quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzo[h]quinoline typically involves the bromination of benzo[h]quinoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromobenzo[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dibromobenzo[h]quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromobenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,6-Dichlorobenzo[h]quinoline
  • 2,6-Difluorobenzo[h]quinoline
  • 2,6-Diiodobenzo[h]quinoline

Comparison: 2,6-Dibromobenzo[h]quinoline is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s electronic properties and reactivity in chemical reactions .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H7Br2N

Molecular Weight

337.01 g/mol

IUPAC Name

2,6-dibromobenzo[h]quinoline

InChI

InChI=1S/C13H7Br2N/c14-11-7-8-5-6-12(15)16-13(8)10-4-2-1-3-9(10)11/h1-7H

InChI Key

BQJYGISQFBRWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=C(C=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.